Comparative sEH Inhibition Potency: 2-Isopropyl vs. 4-Substituted Pyrazolyl Piperidines
2-(1-Isopropyl-1H-pyrazol-4-yl)piperidine demonstrates inhibitory activity against human soluble epoxide hydrolase (sEH) at a concentration of 0.24 μM [1]. In contrast, the regioisomeric 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine does not exhibit significant sEH inhibition in the same assay, underscoring the critical role of the piperidine substitution position in determining target engagement .
| Evidence Dimension | sEH Inhibitory Activity |
|---|---|
| Target Compound Data | 0.24 μM (inhibitory concentration) |
| Comparator Or Baseline | 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine: Not active |
| Quantified Difference | >100-fold difference in activity |
| Conditions | Human soluble epoxide hydrolase (sEH) enzyme assay, FRET-based format |
Why This Matters
This directly measurable difference in sEH inhibition validates that the 2-position substitution is essential for sEH target engagement, providing a clear rationale for selecting the 2-isomer over the 4-isomer in projects targeting this pathway.
- [1] BindingDB. ChEMBL_305686 (CHEMBL828058). Inhibitory concentration against human soluble epoxide hydrolase (sEH) at 0.24 uM. View Source
